

Validating the Anti-Leukemic Effects of Cdk8-IN-6: A Comparative Guide

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Compound of Interest		
Compound Name:	Cdk8-IN-6	
Cat. No.:	B12406640	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-leukemic effects of **Cdk8-IN-6** with other notable Cdk8 inhibitors. The data presented is curated from peer-reviewed studies to facilitate an objective evaluation of these compounds for research and drug development purposes.

Introduction to Cdk8 Inhibition in Leukemia

Cyclin-dependent kinase 8 (CDK8) has emerged as a significant therapeutic target in various malignancies, including hematological cancers like acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2][3] CDK8, along with its paralog CDK19, is a component of the Mediator complex, which plays a crucial role in regulating gene transcription.[4] In leukemia, CDK8 has been implicated in the phosphorylation and activation of transcription factors such as STAT1 and STAT5, which are critical for the proliferation and survival of cancer cells.[2][5] Inhibition of CDK8 can, therefore, disrupt these oncogenic signaling pathways, leading to anti-leukemic effects.[2][5] This guide focuses on **Cdk8-IN-6**, a potent CDK8 inhibitor, and compares its performance with other well-characterized inhibitors: SEL120-34A, Cortistatin A, and MK256.

Comparative Analysis of Cdk8 Inhibitors

The following tables summarize the key quantitative data for **Cdk8-IN-6** and its alternatives, providing a clear comparison of their potency and cellular effects.



Compound	Target(s)	Binding Affinity (Kd)	IC50 (CDK8)	Reference
Cdk8-IN-6	CDK8	13 nM	Not Reported	[4]
SEL120-34A	CDK8/CDK19	Not Reported	4.4 nM	[6]
Cortistatin A	CDK8/CDK19	Not Reported	Not Reported	[7]
MK256	CDK8/CDK19	Not Reported	2.5 nM	[8]

Table 1: Biochemical Potency of Cdk8 Inhibitors. This table outlines the in vitro potency of each inhibitor against their primary kinase targets.



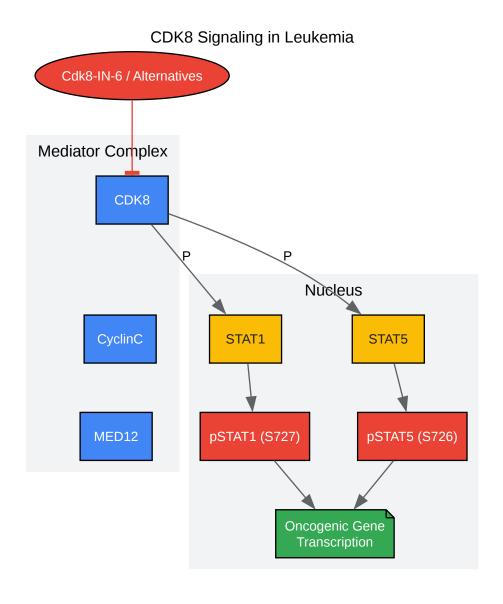
Compound	Cell Line	Leukemia Type	IC50 / GI50 (Growth Inhibition)	Reference
Cdk8-IN-6	MOLM-13	AML	11.2 μΜ	[5]
OCI-AML3	AML	7.5 μΜ	[5]	
MV4-11	AML	8.6 μΜ	[5]	_
SEL120-34A	KG-1	AML	~10-100 nM (effective concentration)	[2]
TEX	AML	8 nM (at 10 days)	[9]	
Various AML cell lines	AML	GI50 12 nM in sensitive lines	[6]	
Cortistatin A	AML cell lines	AML	Potent inhibition	[7]
MK256	MV-4-11	AML	23 nM	[8]
MOLM-14	AML	24 nM	[8]	
SKNO-1	AML	73 nM	[8]	_
KG-1	AML	80 nM	[8]	_
MOLM-13	AML	1050 nM	[8]	

Table 2: Anti-proliferative Activity of Cdk8 Inhibitors in Leukemia Cell Lines. This table presents the cytotoxic or growth-inhibitory concentrations of the compounds in various leukemia cell models.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by Cdk8 inhibition and a general workflow for evaluating the anti-leukemic properties of a compound like **Cdk8-IN-6**.

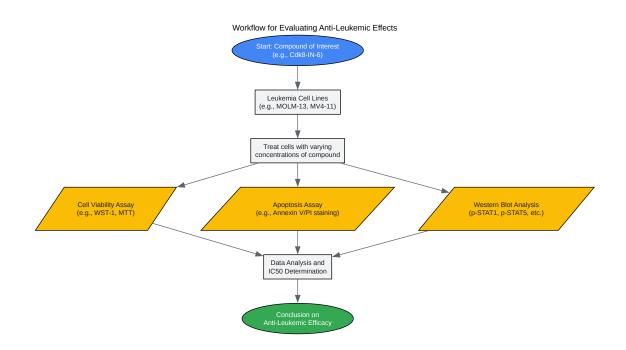




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Caption: CDK8 Signaling Pathway in Leukemia.





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